REACTION_CXSMILES
|
[OH-].[Na+].CN(C)C=[CH:6][C:7]([C:9]1[S:13][C:12]([N:14]=[CH:15]N(C)C)=[N:11][C:10]=1[CH3:19])=O.[NH2:21][C:22]([NH2:24])=[S:23].[CH3:25]I>C(O)C.O>[CH3:6][C:7]1[N:21]=[C:22]([NH2:24])[S:23][C:9]=1[C:10]1[CH:19]=[CH:15][N:14]=[C:12]([S:13][CH3:25])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hour
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After 1 hour at room temperature the ethanol is removed by evaporation and water
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C1=NC(=NC=C1)SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |